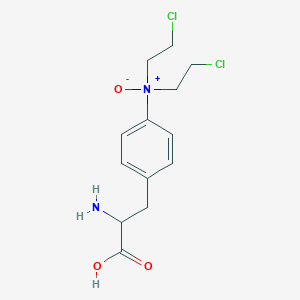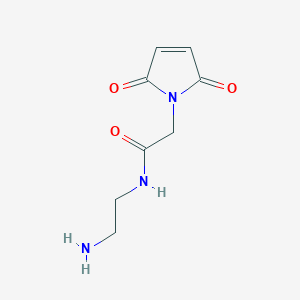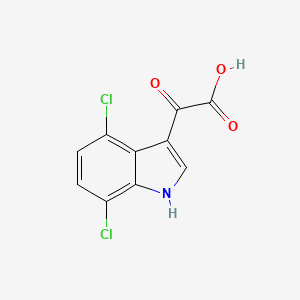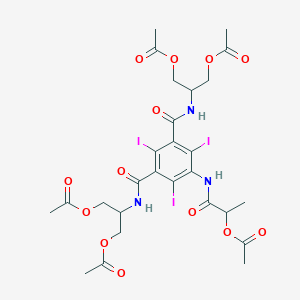![molecular formula C22H28O7 B12286124 2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Butane-1,4-diol, 2-[(3,4-diméthoxyphényl)méthyl]-3-[(7-méthoxy-1,3-benzodioxol-5-yl)méthyl]- est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes méthoxy et des cycles benzodioxole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Butane-1,4-diol, 2-[(3,4-diméthoxyphényl)méthyl]-3-[(7-méthoxy-1,3-benzodioxol-5-yl)méthyl]- implique généralement des réactions organiques en plusieurs étapes. Le processus commence souvent par la préparation de composés intermédiaires tels que le 3,4-diméthoxybenzaldéhyde et le 7-méthoxy-1,3-benzodioxole. Ces intermédiaires subissent diverses réactions, notamment l’alkylation et la réduction, pour former le produit final. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles et une meilleure évolutivité. L’utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le Butane-1,4-diol, 2-[(3,4-diméthoxyphényl)méthyl]-3-[(7-méthoxy-1,3-benzodioxol-5-yl)méthyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou autres formes réduites.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) et les nucléophiles (par exemple, les amines) sont utilisés dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le Butane-1,4-diol, 2-[(3,4-diméthoxyphényl)méthyl]-3-[(7-méthoxy-1,3-benzodioxol-5-yl)méthyl]- a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme par lequel le Butane-1,4-diol, 2-[(3,4-diméthoxyphényl)méthyl]-3-[(7-méthoxy-1,3-benzodioxol-5-yl)méthyl]- exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent comprendre des enzymes, des récepteurs et des voies de signalisation. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthoxyphénéthylamine : Un analogue de la dopamine avec des groupes méthoxy aux positions 3 et 4.
Mescaline : Un composé naturel présentant des caractéristiques structurelles similaires, notamment des groupes méthoxy.
Unicité
Le Butane-1,4-diol, 2-[(3,4-diméthoxyphényl)méthyl]-3-[(7-méthoxy-1,3-benzodioxol-5-yl)méthyl]- est unique en raison de sa combinaison de groupes méthoxy et de cycles benzodioxole, qui lui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C22H28O7 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3 |
Clé InChI |
WTRAXKOXNKPSLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)


![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)


![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)
